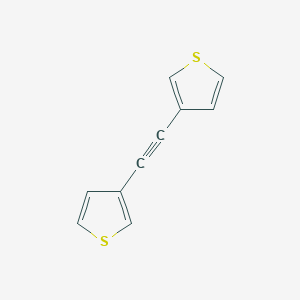
Thiophene, 3,3'-(1,2-ethynediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 3,3’-(1,2-ethynediyl)bis- is a chemical compound with the molecular formula C10H6S2 and a molecular weight of 190.28 g/mol . . This compound is characterized by the presence of two thiophene rings connected by an ethynediyl linkage, making it a unique structure in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3,3’-(1,2-ethynediyl)bis- typically involves the coupling of thiophene derivatives with acetylene or its derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of 3-iodothiophene with acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods
Industrial production of Thiophene, 3,3’-(1,2-ethynediyl)bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings to optimize the production process.
化学反応の分析
Types of Reactions
Thiophene, 3,3’-(1,2-ethynediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynediyl linkage to an ethylene linkage.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives. These products have diverse applications in materials science and pharmaceuticals.
科学的研究の応用
Thiophene, 3,3’-(1,2-ethynediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of conductive polymers and organic semiconductors, which are essential components in electronic devices
作用機序
The mechanism of action of Thiophene, 3,3’-(1,2-ethynediyl)bis- involves its interaction with various molecular targets and pathways. The ethynediyl linkage and thiophene rings allow it to participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Thiophene, 2,2’-(1,2-ethynediyl)bis-: Similar structure but with different substitution pattern.
Thiophene, 3,3’-(1,2-ethenediyl)bis-: Similar structure but with an ethenediyl linkage instead of ethynediyl.
Uniqueness
Thiophene, 3,3’-(1,2-ethynediyl)bis- is unique due to its ethynediyl linkage, which imparts distinct electronic properties compared to its analogs. This uniqueness makes it valuable in the synthesis of advanced materials and in the study of its biological activities .
特性
CAS番号 |
197957-65-6 |
|---|---|
分子式 |
C10H6S2 |
分子量 |
190.3 g/mol |
IUPAC名 |
3-(2-thiophen-3-ylethynyl)thiophene |
InChI |
InChI=1S/C10H6S2/c1(9-3-5-11-7-9)2-10-4-6-12-8-10/h3-8H |
InChIキー |
HHQGKRAXRSELOL-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C#CC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
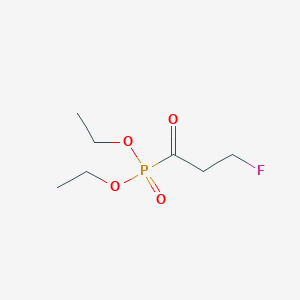
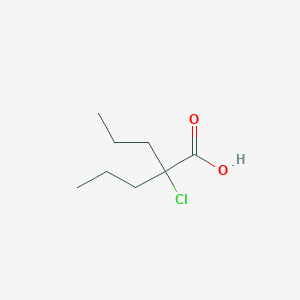
![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
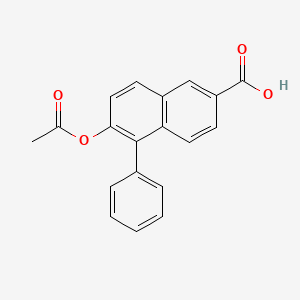

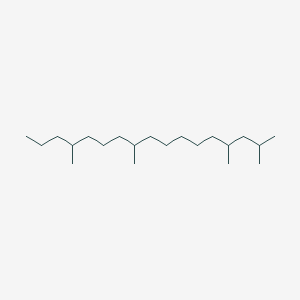
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)
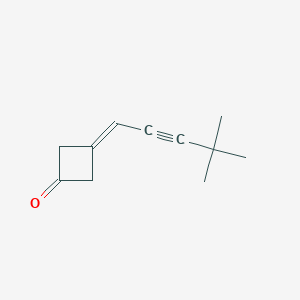
![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
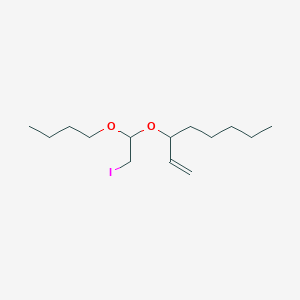
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
